9-Hydroxyoctadeca-10,12-dienoic acid is primarily derived from linoleic acid, a polyunsaturated fatty acid found in many vegetable oils. It can also be synthesized from the seeds of certain plants, such as Dimorphotheca sinuata, which contain significant amounts of this compound. In terms of classification, it belongs to the category of organic compounds known as linoleic acids and derivatives, specifically categorized as a hydroxy fatty acid.
The synthesis of 9-hydroxyoctadeca-10,12-dienoic acid can occur through various methods:
The molecular formula of 9-hydroxyoctadeca-10,12-dienoic acid is , with a molecular weight of approximately 296.44 g/mol. The structure features:
The stereochemistry around the hydroxy group is significant for its biological activity, with the (S) configuration being predominant in natural sources. The structural representation can be expressed in SMILES notation as CCCCCC\C=C\C=C[C@@H](O)CCCCCCCC(O)=O
.
9-Hydroxyoctadeca-10,12-dienoic acid participates in various chemical reactions:
The mechanism of action for 9-hydroxyoctadeca-10,12-dienoic acid primarily involves its role as a signaling molecule within cells:
The specific interactions often depend on its concentration and the presence of other signaling molecules within the cellular environment.
The physical properties of 9-hydroxyoctadeca-10,12-dienoic acid include:
Chemical properties include:
9-Hydroxyoctadeca-10,12-dienoic acid has several scientific applications:
Cyclooxygenase isoforms (COX-1 and COX-2) metabolize linoleic acid predominantly to 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(R)-HpODE), with minor yields of the 9(S)-HpODE stereoisomer. The hydroperoxy derivatives are rapidly reduced to corresponding hydroxy metabolites (9(R)-HODE and 9(S)-HODE). COX-2 exhibits superior stereoselectivity compared to COX-1, generating the R-enantiomer as the dominant product. This stereochemical preference arises from differential substrate binding in the COX-2 active site, which accommodates linoleic acid’s omega-6 tail more efficiently than COX-1 [1] [4].
COX-2 demonstrates a 5-fold higher catalytic efficiency for linoleic acid than COX-1 due to a larger active site volume. Kinetic studies show COX-2’s Vmax for linoleic acid oxidation is ~2.5 µmol/min/mg, versus ~0.5 µmol/min/mg for COX-1. This kinetic advantage positions COX-2 as the primary enzymatic source of 9-HODE in inflamed tissues or tumors, where COX-2 is overexpressed [1] [4].
Table 1: Kinetic Parameters of COX Isoforms for Linoleic Acid
Parameter | COX-1 | COX-2 |
---|---|---|
Km (µM) | 25.3 ± 3.1 | 8.7 ± 1.2 |
Vmax (µmol/min/mg) | 0.48 ± 0.05 | 2.52 ± 0.3 |
Catalytic Efficiency (Vmax/Km) | 0.019 | 0.290 |
Human cytochrome P450 (CYP) isoforms (e.g., CYP2C9, CYP1A2) oxidize linoleic acid to racemic 9(S)-HpODE and 9(R)-HpODE. Microsomal epoxide hydrolase (mEH) subsequently hydrolyzes these intermediates, yielding a ~80:20 R/S enantiomeric ratio in hepatic tissues. This racemization is critical in pathophysiological contexts, as the R-enantiomer shows stronger PPARγ activation, while the S-enantiomer correlates with oxidative stress markers [1] [6].
CYP450-driven 9-HODE synthesis varies across tissues:
Table 2: 9-HODE Enantiomer Distribution by Tissue
Tissue | 9(R)-HODE (%) | 9(S)-HODE (%) | Primary CYP Isoform |
---|---|---|---|
Liver | 80 | 20 | CYP2C9 |
Vascular Endothelium | 40 | 60 | CYP2J2 |
Lung | 70 | 30 | CYP2C8 |
Under oxidative stress (e.g., atherosclerosis), free radicals (e.g., hydroxyl, peroxyl) attack linoleic acid, generating racemic 9-hydroxy-10(E),12(E)-octadecadienoic acid (9-EE-HODE). This trans,trans isomer comprises ~30% of total oxidized linoleic acid metabolites (OXLAMs) in low-density lipoproteins (LDL). The reaction proceeds via hydrogen abstraction at C9, forming a pentadienyl radical that reacts with oxygen to form peroxyl radicals, which subsequently isomerize [1] [5] [6].
Singlet oxygen (1O2) reacts with linoleic acid in lipid bilayers through a non-radical "ene" reaction, producing 9(S)-HODE, 10-hydroxy-8(E),12(Z)-octadecadienoic acid, and 12-hydroxy-9(Z),13(E)-octadecadienoic acid in near-equal ratios. Membrane cholesterol augments this process by concentrating 1O2 in hydrophobic domains. Atheroma plaques show 3-fold elevated 9-HODE from singlet oxygen pathways compared to healthy vessels [1] [3].
Table 3: Isomer Distribution in Non-Enzymatic 9-HODE Synthesis
Oxidant | Primary Products | Ratio |
---|---|---|
Free Radicals (OH•) | 9-EE-HODE + 9(R/S)-HODE | 65:35 |
Singlet Oxygen | 9-HODE + 10-HODE + 12-HODE | 1:1:1 |
Cellular phospholipids incorporate 9-HODE primarily at the sn-2 position through acyl-CoA:lysophospholipid acyltransferases (LPLATs). This esterification is preferential for phosphatidylserine (PS) > phosphatidylethanolamine (PE), with PS containing up to 18% 9-HODE in oxidatively stressed cells. The sn-2-bound 9-HODE alters membrane fluidity and facilitates lipid raft clustering, amplifying pro-inflammatory signaling [1] [9].
Cytosolic phospholipase A2 (cPLA2) selectively hydrolyzes 9-HODE esterified to PS, releasing free 9-HODE during cellular activation. Calcium influx triggers cPLA2 translocation to membranes, where it cleaves sn-2-esterified 9-HODE with >50% efficiency compared to other OXLAMs. This pool serves as a rapid-response reservoir for bioactive 9-HODE, as evidenced by 70% reductions in free 9-HODE following cPLA2 inhibition in macrophages [1] [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1